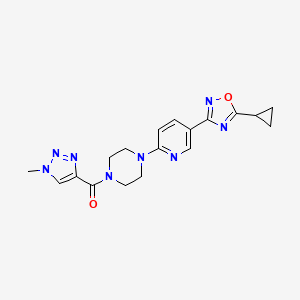

(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Description

The compound “(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a heterocyclic organic molecule featuring multiple pharmacologically relevant motifs:

- 1,2,4-Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom, often utilized as a bioisostere for ester or amide groups to enhance metabolic stability .

- Pyridine: A six-membered aromatic nitrogen-containing ring, contributing to π-π stacking interactions in target binding .

- Piperazine: A six-membered diamine ring that improves solubility and serves as a spacer in drug design .

- 1,2,3-Triazole: A five-membered aromatic triazole ring, frequently employed in click chemistry and as a hydrogen bond acceptor .

- Cyclopropyl: A strained three-membered carbon ring that enhances lipophilicity and modulates steric effects .

Properties

IUPAC Name |

[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N8O2/c1-24-11-14(21-23-24)18(27)26-8-6-25(7-9-26)15-5-4-13(10-19-15)16-20-17(28-22-16)12-2-3-12/h4-5,10-12H,2-3,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQIAFUUWUKTJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone, often referred to as a derivative of oxadiazole and triazole, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and mechanism of action.

Chemical Structure and Properties

The molecular structure of the compound includes several pharmacologically relevant moieties:

- Oxadiazole Ring : Known for its diverse biological activities including anticancer and antimicrobial effects.

- Pyridine and Piperazine Rings : These nitrogen-containing heterocycles are often associated with enhanced bioactivity.

- Triazole Moiety : Recognized for its role in enhancing the solubility and bioavailability of the compound.

Anticancer Activity

Research has indicated that derivatives containing oxadiazole and triazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |

| 5b | A549 | 2.41 | Inhibits HDAC activity leading to cell cycle arrest |

Studies have shown that compounds similar to the target molecule demonstrate high selectivity and efficacy against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The presence of the oxadiazole ring is particularly noted for enhancing cytotoxic activity through mechanisms such as apoptosis induction and inhibition of histone deacetylases (HDACs) .

Antimicrobial Activity

The compound's structural analogs have been evaluated for antimicrobial properties. Notably, compounds with similar frameworks have shown promising results against a range of bacteria and fungi. For example:

| Compound Structure | Activity Type | Target Organism |

|---|---|---|

| Oxadiazole-based | Antibacterial | Staphylococcus aureus |

| Triazole derivatives | Antifungal | Candida albicans |

Such findings suggest that the incorporation of the cyclopropyl oxadiazole structure may enhance antimicrobial efficacy, likely due to increased membrane permeability and interaction with microbial enzymes .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins like p53 and caspases .

- Inhibition of Enzymatic Activity : The presence of oxadiazole has been linked to the inhibition of HDACs, which plays a crucial role in cancer cell proliferation .

- Membrane Disruption : Antimicrobial activity may arise from the ability of these compounds to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

- Study on MCF-7 Cells : A derivative exhibited an IC50 value significantly lower than doxorubicin, indicating superior potency in inducing apoptosis .

- Antimicrobial Screening : A series of oxadiazole derivatives were tested against clinical isolates of Staphylococcus aureus, showing promising antibacterial activity with MIC values in the low micromolar range .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with oxadiazole and triazole structures exhibit significant anticancer properties. The following mechanisms have been identified:

- Cell Cycle Arrest : Similar compounds have shown the ability to induce G2/M phase arrest in cancer cells.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways, increasing caspase activity and causing morphological changes in treated cells.

- Inhibition of Signaling Pathways : They may inhibit critical pathways such as MAPK and NF-kB, which are often dysregulated in cancer.

Antimicrobial Properties

The presence of the triazole moiety is associated with antimicrobial activity. Studies have demonstrated that related compounds exhibit effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

Neuropharmacological Effects

Compounds containing piperazine rings are known for their neuropharmacological effects. This compound could potentially interact with neurotransmitter systems, leading to applications in treating neurological disorders or anxiety-related conditions.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions that allow for the creation of derivatives with varied biological activities. For instance:

| Step | Reaction | Outcome |

|---|---|---|

| 1 | Ugi Reaction | Formation of oxadiazole derivatives |

| 2 | Huisgen Reaction | Synthesis of triazole-linked derivatives |

| 3 | Cyclization | Final compound formation |

These synthetic routes have been optimized for scalability and diversity in functional groups.

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of oxadiazole derivatives similar to the target compound against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting strong anticancer potential.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of triazole-containing compounds against MRSA. The derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key motifs with other piperazine- and triazole-containing molecules reported in medicinal chemistry. Below is a comparative analysis:

Key Comparative Insights:

Bioisosteric Replacements :

- The cyclopropyl-oxadiazole in the target compound may offer superior metabolic stability compared to the chloropyrimidine in compound w3, as oxadiazoles resist hydrolysis better than pyrimidines .

- The 1-methyltriazole group in the target compound likely enhances solubility relative to bulkier aryl-substituted triazoles .

Binding Interactions: Piperazine-linked methanones are common in kinase inhibitors (e.g., EGFR inhibitors), where the piperazine spacer aligns the pharmacophores for optimal target engagement . The pyridine-oxadiazole system in the target compound may mimic ATP-binding motifs in kinases, similar to pyrimidine-based scaffolds in w3 .

Synthetic Accessibility :

- The synthesis of such compounds typically involves sequential coupling reactions (e.g., Ullmann or Suzuki couplings for pyridine-oxadiazole assembly) and click chemistry for triazole formation .

Research Findings and Implications

Hypothetical Bioactivity Profile

- Kinase Inhibition: Piperazine-methanone-triazole hybrids (e.g., w3) show promise in targeting tyrosine kinases, suggesting the cyclopropyl-oxadiazole variant may exhibit similar activity with improved pharmacokinetics .

- Antimicrobial Potential: Triazole-piperazine conjugates in plant extracts (e.g., C. gigantea) demonstrate insecticidal effects, implying the target compound could be explored for agrochemical applications .

Q & A

Q. What synthetic strategies are recommended for constructing the heterocyclic core of this compound?

A stepwise approach is critical due to the compound’s complex heterocyclic architecture. Key steps include:

- Cyclopropane-oxadiazole formation : Use diethyl oxalate with cyclopropane-containing ketones under basic conditions (e.g., NaH in toluene) to form oxadiazole intermediates .

- Pyridine-piperazine coupling : Employ nucleophilic aromatic substitution (SNAr) or transition-metal catalysis to attach the piperazine moiety to the pyridine ring .

- Triazole-methanone linkage : Utilize carbodiimide-mediated coupling (e.g., DCC/DMAP) to connect the triazole and methanone groups . Table 1 : Example reaction conditions from analogous syntheses:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole formation | NaH, toluene, 80°C | 65–75 | |

| Piperazine coupling | Pd(OAc)₂, DMF, 100°C | 50–60 |

Q. Which analytical techniques are essential for structural confirmation?

Multi-modal characterization is required:

- 1H/13C NMR : Assign peaks to confirm regiochemistry of oxadiazole (C3 vs. C5 substitution) and triazole (1H vs. 2H tautomers) .

- FTIR : Validate carbonyl (C=O, ~1650–1750 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .

- HPLC-MS : Assess purity (>95%) and molecular ion consistency .

Q. How can researchers ensure purity during synthesis?

- Recrystallization : Use solvent mixtures (e.g., DMF/EtOH) to remove unreacted intermediates .

- Chromatography : Perform column chromatography with gradients (e.g., hexane/EtOAc) for polar heterocycles .

- TLC monitoring : Track reaction progress using iodine vapor or UV visualization (e.g., Rf = 0.3–0.5 in toluene/EtOAc) .

Q. What are the stability considerations for storage?

- Moisture sensitivity : Store under inert gas (N₂/Ar) due to hydrolyzable oxadiazole and triazole groups .

- Temperature : Keep at –20°C for long-term stability; avoid repeated freeze-thaw cycles .

Q. How to optimize reaction yields for piperazine coupling?

- Catalyst screening : Test Pd(OAc)₂, CuI, or NiCl₂ for cross-coupling efficiency .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) .

Advanced Research Questions

Q. How can molecular docking predict biological targets for this compound?

- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., fungal 14α-demethylase, PDB: 3LD6) due to the compound’s lipophilic cyclopropane and piperazine groups .

- Software parameters : Use AutoDock Vina with Lamarckian GA algorithms; set grid boxes to cover active site residues .

- Validation : Compare docking scores (ΔG ≤ –8 kcal/mol) with known inhibitors (e.g., fluconazole) .

Q. What strategies resolve contradictions between computational and experimental bioactivity data?

- Metabolic stability assays : Test microsomal half-life (e.g., human liver microsomes) to identify rapid degradation masking activity .

- Solubility adjustments : Modify formulation using PEG or cyclodextrins to enhance bioavailability .

- Off-target screening : Use kinase/GPCR panels to rule out non-specific binding .

Q. How to design derivatives for improved antifungal activity?

- Oxadiazole substitution : Replace cyclopropane with fluorinated groups (e.g., CF₃) to enhance membrane penetration .

- Triazole modification : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to stabilize π-π stacking with fungal CYP51 .

Q. What crystallographic methods elucidate solid-state behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.